

Application Notes and Protocols for WYZ90 in Animal Model Studies

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Compound of Interest

Compound Name: WYZ90

Cat. No.: B156209

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Introduction

WYZ90 is a novel, potent, and selective small molecule inhibitor of the Wnt/ β -catenin signaling pathway. Dysregulation of this pathway is a critical factor in the initiation and progression of numerous cancers, making it a key target for therapeutic intervention. **WYZ90** is currently under preclinical investigation to evaluate its anti-tumor efficacy and safety profile in various animal models of cancer.

These application notes provide detailed protocols for in vivo efficacy and maximum tolerated dose (MTD) studies of **WYZ90** in mouse models. The accompanying data tables offer a summary of recommended dosages, pharmacokinetic parameters, and key experimental outcomes to guide study design. The signaling pathway and experimental workflow diagrams are included to provide a clear visual representation of the compound's mechanism of action and the experimental procedures.

Data Presentation

Table 1: Recommended Dosage of WYZ90 in Preclinical Animal Models

Animal Model	Route of Administration	Vehicle	Recommended Dose Range (mg/kg)	Dosing Frequency
Nude Mouse (Xenograft)	Oral (gavage)	0.5% Methylcellulose in sterile water	10 - 50	Once daily
C57BL/6 Mouse (Syngeneic)	Intraperitoneal (IP)	10% DMSO, 40% PEG300, 50% Saline	5 - 25	Twice daily
Sprague Dawley Rat	Oral (gavage)	0.5% Methylcellulose in sterile water	5 - 30	Once daily

Table 2: Summary of WYZ90 Pharmacokinetics in Nude Mice

Dose (mg/kg, Oral)	Cmax (ng/mL)	Tmax (h)	AUC (0-24h) (ng·h/mL)	Half-life (t _{1/2}) (h)	Bioavailability (%)
10	250 ± 45	2	1500 ± 210	4.2 ± 0.8	35
25	680 ± 98	2	4200 ± 550	4.5 ± 0.6	38
50	1250 ± 180	1.5	8100 ± 970	4.8 ± 0.9	41

Table 3: Tumor Growth Inhibition in a Colorectal Cancer Xenograft Model

Treatment Group	Dose (mg/kg)	Mean Tumor Volume (mm ³) at Day 21	Percent Inhibition (%)
Vehicle Control	-	1500 ± 250	-
WYZ90	10	950 ± 180	36.7
WYZ90	25	500 ± 120	66.7
WYZ90	50	250 ± 90	83.3

Table 4: Toxicity Profile of WYZ90 in a 14-Day MTD Study in Mice

Dose (mg/kg/day, Oral)	Mean Body Weight Change (%)	Key Clinical Observations	Serum Chemistry Alterations
25	+ 2.5	None	None
50	- 1.2	None	None
75	- 8.5	Mild lethargy, ruffled fur	Slight elevation in ALT
100	- 15.2	Moderate lethargy, significant weight loss	Moderate elevation in ALT and AST

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model

1. Objective: To evaluate the anti-tumor efficacy of **WYZ90** in a subcutaneous colorectal cancer xenograft mouse model.

2. Materials:

- **WYZ90**
- Vehicle: 0.5% Methylcellulose in sterile water

- Human colorectal cancer cell line (e.g., HCT116)
- Matrigel
- 6-8 week old female athymic nude mice
- Sterile syringes and gavage needles
- Calipers for tumor measurement
- Anesthetic (e.g., Isoflurane)
- Animal balance

3. Methodology:

- Cell Culture and Implantation:
- Culture HCT116 cells to ~80% confluency.
- Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^7 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse.
- Tumor Growth and Grouping:
- Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
- **WYZ90** Formulation and Administration:
- Prepare fresh formulations of **WYZ90** in the vehicle at the desired concentrations (e.g., 1, 2.5, and 5 mg/mL for 10, 25, and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
- Administer **WYZ90** or vehicle control via oral gavage once daily for 21 days.
- Monitoring and Endpoints:
- Measure tumor volume and body weight twice weekly.
- Monitor the animals daily for any clinical signs of toxicity.
- At the end of the study (Day 21), euthanize the mice.
- Excise tumors and measure their final weight and volume.
- Collect blood and major organs for further analysis (pharmacokinetics, pharmacodynamics, and toxicology) if required.

Protocol 2: Maximum Tolerated Dose (MTD) Study

1. Objective: To determine the maximum tolerated dose of **WYZ90** following once-daily oral administration for 14 days in healthy mice.

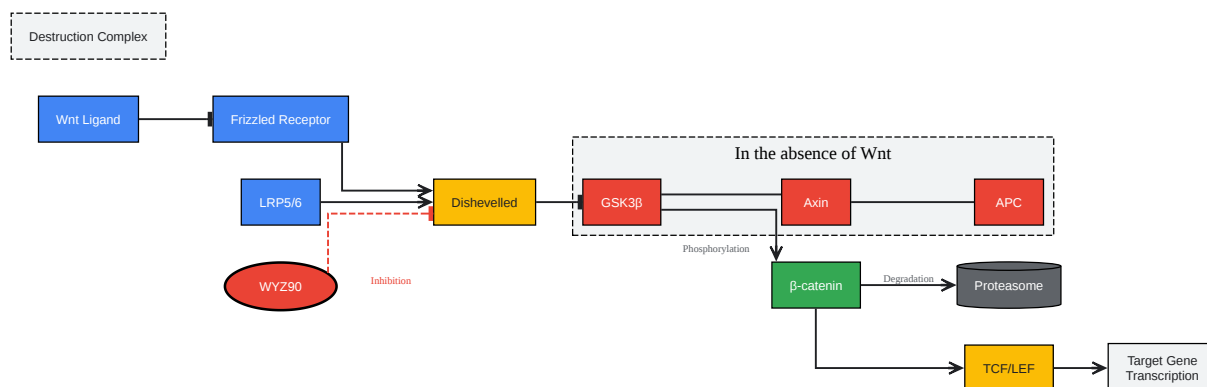
2. Materials:

- **WYZ90**
- Vehicle: 0.5% Methylcellulose in sterile water
- 6-8 week old healthy mice (e.g., C57BL/6)
- Sterile syringes and gavage needles
- Animal balance
- Equipment for blood collection and clinical chemistry analysis

3. Methodology:

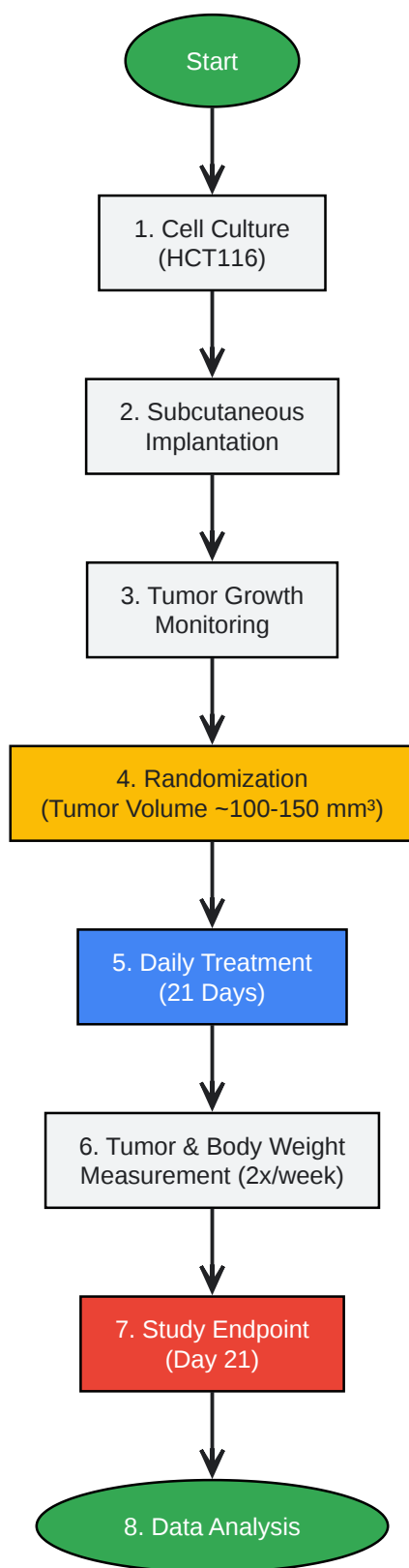
- Dose Selection and Grouping:
- Based on preliminary range-finding studies, select a range of doses (e.g., 25, 50, 75, and 100 mg/kg).
- Assign mice to treatment groups (n=3-5 mice per sex per group).
- **WYZ90** Administration:
- Administer **WYZ90** or vehicle control via oral gavage once daily for 14 consecutive days.
- Monitoring and Endpoints:
- Record body weights daily.
- Perform daily clinical observations for signs of toxicity (e.g., changes in activity, posture, fur, and feces).
- At the end of the treatment period (Day 14), collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.
- Perform a complete necropsy and collect major organs for histopathological examination.
- MTD Determination:
- The MTD is defined as the highest dose that does not cause >10-15% body weight loss or significant clinical signs of toxicity.

Mandatory Visualization



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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of **WY290**.



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Caption: Experimental workflow for the in vivo xenograft efficacy study.

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